Conjugate-Acid pKa: TKP vs. Dipotassium Phosphate vs. Potassium Carbonate
Tripotassium phosphate functions as a non-nucleophilic inorganic base with a conjugate-acid pKa of 12.32 . This places it approximately 5 orders of magnitude stronger in basicity than dipotassium phosphate (whose conjugate acid H₂PO₄⁻ has pKa₂ ≈ 7.20) [1] and comparable in strength to Cs₂CO₃, but with superior solubility in organic solvents relative to K₂CO₃ (which dissolves only in polar media) and at a fraction of the cost of Cs₂CO₃ .
| Evidence Dimension | Conjugate-acid pKa (aqueous, ~25 °C) |
|---|---|
| Target Compound Data | pKa = 12.32 (for HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) |
| Comparator Or Baseline | Dipotassium phosphate: pKa₂ ≈ 7.20 (for H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺); K₂CO₃: pKa ≈ 10.25 (HCO₃⁻ ⇌ CO₃²⁻ + H⁺) |
| Quantified Difference | TKP is ~5.1 pKa units (≈ 1.3 × 10⁵-fold in Kb) stronger than DKP; ~2.1 pKa units stronger than K₂CO₃ |
| Conditions | Aqueous solution, 25 °C; phosphoric acid triprotic equilibrium system |
Why This Matters
For Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, base strength directly governs the rate of transmetallation; users procuring K₃PO₄ over K₂CO₃ or DKP access a markedly stronger, non-nucleophilic base that is soluble in both polar and non-polar organic solvents .
- [1] Studocu / Montgomery Advertiser. (2024). Phosphoric acid is a triprotic acid with pKa₁ = 2.14, pKa₂ = 7.20, and pKa₃ = 12.4. Academic problem set. View Source
